5'-tert-Butyldimethylsilyloxy Meloxicam

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

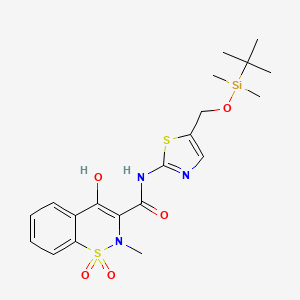

5’-tert-Butyldimethylsilyloxy Meloxicam is a product used for proteomics research . It has a molecular formula of C20H27N3O5S2Si and a molecular weight of 481.66 .

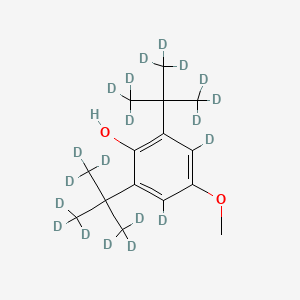

Molecular Structure Analysis

The molecular structure of 5’-tert-Butyldimethylsilyloxy Meloxicam is complex, with a molecular formula of C20H27N3O5S2Si . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis

5’-tert-Butyldimethylsilyloxy Meloxicam has a molecular weight of 481.66 and a molecular formula of C20H27N3O5S2Si . The specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Structure Studies

5'-tert-Butyldimethylsilyloxy Meloxicam is involved in various chemical syntheses and structural modification studies, aiming to improve the pharmacological profile of meloxicam or to explore its potential in creating new compounds. For instance, studies have utilized tert-butyldimethylsilyloxy (TBDMS) protected intermediates for synthesizing beta-lactam antibiotics or to modify the meloxicam molecule for improved therapeutic applications. Such research explores the versatility of meloxicam derivatives in medicinal chemistry, contributing to the development of new drugs with enhanced efficacy and reduced side effects (Jacopin et al., 2001).

Drug Formulation and Delivery Research

Research into drug formulation and delivery systems has investigated the use of meloxicam, including its derivatives, for targeted drug delivery, especially for colorectal cancer prophylaxis and pain management. Studies have focused on developing colon-targeted systems that ensure pH-independent drug release of meloxicam, potentially increasing its efficacy in the prophylaxis of colorectal cancer. This involves innovative formulations that can overcome the solubility challenges of meloxicam and ensure its delivery to specific sites within the body, enhancing therapeutic outcomes (Patel & Amin, 2011).

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics and metabolism of meloxicam, including its derivatives, are crucial for understanding its behavior in the body, optimizing dosages, and minimizing potential side effects. Research in this area explores how meloxicam is metabolized and eliminated, informing the development of dosing regimens that maximize its therapeutic effects while minimizing risks. This research is foundational for both clinical practice and further pharmaceutical development, offering insights into how meloxicam and its derivatives can be used more effectively and safely (Ullah et al., 2017).

Antioxidant and Anti-Glycating Activity

Innovative research has also explored the potential antioxidant and anti-glycating properties of meloxicam, which could contribute to its therapeutic effects beyond its well-known anti-inflammatory and analgesic roles. Such studies investigate the ability of meloxicam to inhibit protein glycation and to act as an antioxidant, which could have implications for the treatment of diseases associated with oxidative stress and protein glycation, such as diabetes and its complications. This line of research opens up new avenues for the use of meloxicam in managing diseases where oxidative stress plays a significant role (Pawlukianiec et al., 2020).

Wirkmechanismus

Target of Action

5’-tert-Butyldimethylsilyloxy Meloxicam is a derivative of Meloxicam, which is a nonsteroidal anti-inflammatory drug (NSAID). The primary targets of Meloxicam are the enzymes cyclooxygenase-1 and 2 (COX-1 and COX-2) .

Mode of Action

Meloxicam works by reversibly inhibiting COX-1 and COX-2 enzymes . This inhibition results in decreased formation of prostaglandin precursors, leading to reduced inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by Meloxicam is the arachidonic acid pathway. By inhibiting the COX enzymes, Meloxicam prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Pharmacokinetics

Meloxicam is metabolized in the liver, primarily by CYP2C9, with minor contributions from CYP3A4 . It forms four major inactive metabolites . About 60% of the ingested dose is metabolized to 5’-carboxy meloxicam . The drug is excreted in urine and feces as inactive metabolites, with less than 1% excreted unchanged in urine .

Result of Action

The inhibition of prostaglandin synthesis by Meloxicam leads to reduced inflammation, pain, and fever. This makes it effective for treating conditions like osteoarthritis and rheumatoid arthritis .

Eigenschaften

IUPAC Name |

N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5S2Si/c1-20(2,3)31(5,6)28-12-13-11-21-19(29-13)22-18(25)16-17(24)14-9-7-8-10-15(14)30(26,27)23(16)4/h7-11,24H,12H2,1-6H3,(H,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGUGUUSGGZPDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5S2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747267 |

Source

|

| Record name | N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076199-65-9 |

Source

|

| Record name | N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.